REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:20][CH:21]=[CH2:22]>CC(C)=O>[CH2:22]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1)[CH:21]=[CH2:20] |f:1.2.3|
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrCC=C
|
Type
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CUSTOM
|
Details
|
stirred for 0.5 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 10° C. for 5 hours
|
Duration
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5 h
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |